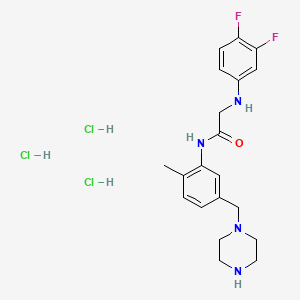

N-(环丙基甲基)-N-甲基哌啶-4-甲酰胺

描述

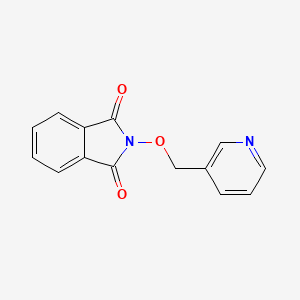

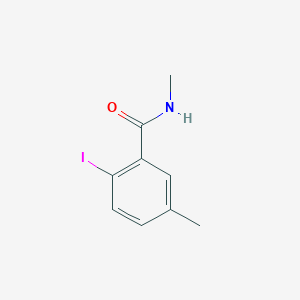

“N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide” is a derivative of naltrexone . Naltrexone is an organic heteropentacyclic compound that is naloxone substituted in which the allyl group attached to the nitrogen is replaced by a cyclopropylmethyl group . It is a mu-opioid receptor antagonist, used to treat alcohol dependence .

Synthesis Analysis

The synthesis of compounds similar to “N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide” involves complex processes. For instance, the synthesis of noroxymorphone, a key intermediate in the production of opioid antagonists like naltrexone, involves a multistep sequence where oxycodone is first generated and then N- and O-demethylated . The oxazolidine derived from oxymorphone reacts with Grignard reagents to provide directly N-allyl, N-cyclopropylmethyl, and N-cyclobutylmethyl derivatives .Molecular Structure Analysis

The molecular structure of “N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide” is likely complex, given its relation to naltrexone . Cyclopropanes, which are part of the structure, present significant challenges for any synthetic chemist due to their high ring strain . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings than other C (sp3) substrates .Chemical Reactions Analysis

Cyclopropanes, like the one in “N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide”, can participate in various chemical reactions. They can be involved in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) . More recently, single-electron transformations featuring cyclopropyl radicals have emerged .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide” would be influenced by its molecular structure and the presence of the cyclopropane ring . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学研究应用

新型合成阿片类药物的化学和药理学

对非芬太尼类新型合成阿片类药物的研究,特别是 N-取代苯甲酰胺和乙酰胺,揭示了关于它们的化学、药理学和对药物市场影响的重要发现。这些化合物,包括 U-47700,是基于专利化合物开发的,并显示出欣快作用,突出了毒理学研究中早期检测和风险评估的重要性 (Sharma 等人,2018 年)。

1-甲基环丙烯在水果和蔬菜中的应用

乙烯感知抑制剂 1-甲基环丙烯(1-MCP)通过延迟成熟和衰老,从而提高产品质量,对水果和蔬菜的研究产生了重大影响。它的商业化已迅速被全球许多苹果产业采用,表明其在各种水果和蔬菜中具有更广泛应用的潜力 (Watkins,2006 年)。

用于环境修复的高级氧化工艺

对乙酰氨基酚(ACT)通过高级氧化工艺(AOPs)的降解一直是研究的重点,因为它与水处理和环境修复有关。研究调查了 ACT 降解的不同动力学、机理和副产物,深入了解了 AOPs 从水源中去除顽固性化合物的能力 (Qutob 等人,2022 年)。

作用机制

未来方向

The future directions for “N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide” could involve further exploration of its potential uses, particularly given its relation to naltrexone . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity . This could open up new possibilities for the synthesis and application of such compounds.

属性

IUPAC Name |

N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-13(8-9-2-3-9)11(14)10-4-6-12-7-5-10/h9-10,12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUNJCXJCKEGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)C(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B3123491.png)

![4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid](/img/structure/B3123498.png)

![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)